4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is an organic compound classified within the benzothiazole family, characterized by a fused benzene and thiazole ring. This specific compound features two methyl groups located at the 4 and 5 positions of the benzothiazole ring and a pyridin-2-ylmethyl group attached to the nitrogen atom at the 2 position of the thiazole ring. Benzothiazoles are notable for their diverse biological activities, making compounds like this one of significant interest in medicinal chemistry.
This compound can be sourced from chemical suppliers specializing in research-grade materials. It falls under the category of heterocyclic compounds, which are essential in various biological applications due to their structural diversity and reactivity. The molecular formula for 4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is C13H14N2S, with a molecular weight of approximately 234.33 g/mol.
The synthesis of 4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves several key steps:
The molecular structure of 4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine includes:
The compound's structural data includes:
4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine can undergo several chemical reactions:
The mechanism of action for 4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific biological targets:
The physical properties of 4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine include:
Chemical properties include:
Additional relevant data may include spectroscopic characteristics (such as NMR) that confirm structural integrity during synthesis .
4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has potential applications in medicinal chemistry due to its biological activity profile. Research indicates that benzothiazole derivatives possess various pharmacological properties including:
Benzothiazole-pyridine hybrids represent a strategically important class of heterocyclic compounds in contemporary medicinal chemistry, merging the distinct pharmacological profiles of two privileged scaffolds. The specific compound 4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine exemplifies this rational design approach, leveraging synergistic bioactivity for targeted therapeutic applications. This section systematically examines its chemical identity, historical context, and structural rationale.
The compound 4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine adheres to IUPAC naming conventions, precisely defining its molecular architecture:
C15H15N3S
, MW 269.37 g/mol) [1]. –CH₂C₅H₄N
) connected via a secondary amine (–NH–
) at the benzothiazole C2 position [1] [3].The SMILES notation CC1=CC=C(SC(NCC2=NC=CC=C2)=N3)C3=C1C
encodes connectivity, confirming the methylpyridyl appendage [1]. Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
Systematic IUPAC Name | 4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine |
CAS Registry Number | Not publicly assigned (Analog: 1105191-66-9 for 5,6-dimethyl isomer [1]) |
Molecular Formula | C₁₅H₁₅N₃S |
Common Abbreviations | None established |
Structurally, it belongs to the 2-aminobenzothiazole subclass, characterized by an exocyclic amine at C2 – a critical pharmacophore for target binding. The 4,5-dimethyl modification enhances electron density, while the pyridin-2-ylmethyl group introduces a spatially directed hydrogen-bond acceptor/donor motif [1] [3].
Benzothiazoles emerged as pharmacologically significant scaffolds in the mid-20th century, with key milestones:
Table 2: Key Historical Milestones in Benzothiazole Drug Development
Time Period | Advancement | Representative Agents |
---|---|---|
1889 | Hantzsch synthesis of thiazoles established | Prototype 2-aminothiazoles |
1940s–1960s | Early bioactivity screening (antimicrobial/anti-inflammatory) | Oxolamine (cough suppressant) |
2010–Present | Benzothiazole-pyridine hybrids for kinase modulation | ITK inhibitors (e.g., WO2011110575) |
2019 | FDA approvals of complex benzothiazole therapeutics | Alpelisib, Cefiderocol |
The fusion of 4,5-dimethylbenzothiazole and pyridin-2-ylmethyl groups delivers complementary physicochemical and target-binding properties:
–CH₂–
) between benzothiazole and pyridine provides conformational flexibility, enabling optimal interactions in deep protein cavities [4]. Hybrids like this inhibit ITK by occupying its hydrophobic pocket while forming hydrogen bonds with catalytic lysine residues [4]. Table 3: Functional Contributions of Hybrid Components
Structural Element | Role in Drug Design | Target Interaction Example |
---|---|---|
4,5-Dimethylbenzothiazole | Enhances lipophilicity and electron density; scaffolds DNA/enzyme binding | Hydrophobic pocket occupation in kinases |
Pyridin-2-ylmethyl | Provides H-bond acceptor site; improves aqueous solubility | H-bonding with kinase hinge residues |
Secondary Amine Linker | Serves as H-bond donor; modulates basicity/pKa | Salt bridge formation with aspartate |
This hybrid architecture exemplifies rational scaffold design for targeting respiratory, allergic, and inflammatory diseases through kinase or protease inhibition, warranting further preclinical exploration [4].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: